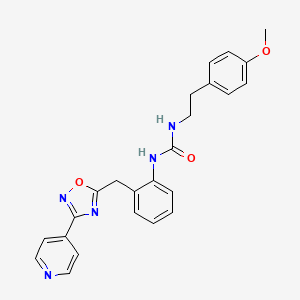
1-(4-Methoxyphenethyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenethyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Methoxyphenethyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in drug discovery.
The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Common methods include:
- Stepwise Synthesis : Involves preparing methoxyphenethylamine and pyrazolylpyridine intermediates separately.
- Reaction Conditions : Solvents like dichloromethane or ethanol are used, often with catalysts such as triethylamine or pyridine at temperatures between 25°C to 80°C.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways.
Biological Activities
Research has demonstrated that derivatives containing the 1,2,4-oxadiazole ring exhibit a broad range of biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea | TBD | Antibacterial |
| 1,3,4-Oxadiazole Derivative A | 1–2 | Antibacterial |
| 1,3,4-Oxadiazole Derivative B | 0.25–1 | Antimicrobial |
Case Studies
Several studies have explored the biological efficacy of oxadiazole derivatives:
- Anticancer Activity : A study highlighted that certain oxadiazole derivatives exhibited potent inhibitory effects on thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The IC50 values ranged from 0.47 to 1.4 µM .
- Antitubercular Effects : Research indicated that compounds containing the oxadiazole core demonstrated strong activity against Mycobacterium bovis BCG in both active and dormant states .
Comparative Analysis
When comparing this compound with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenethyl)-3-(pyridin-4-ylmethyl)urea | Lacks pyrazolyl group | Different reactivity |
| 1-(4-Methoxyphenethyl)-3-(2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea | Similar structure without methyl group | Varies in target interaction |
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-31-20-8-6-17(7-9-20)10-15-26-24(30)27-21-5-3-2-4-19(21)16-22-28-23(29-32-22)18-11-13-25-14-12-18/h2-9,11-14H,10,15-16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQYNVPGHVEVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














